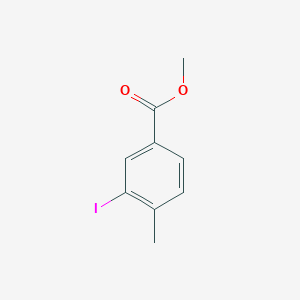

Methyl 3-iodo-4-methylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-iodo-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMHAOTZPFVSPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80545045 | |

| Record name | Methyl 3-iodo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90347-66-3 | |

| Record name | Methyl 3-iodo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-iodo-4-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 3-iodo-4-methylbenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WLV4P4HCA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Synthesis

An In-Depth Technical Guide to Methyl 3-iodo-4-methylbenzoate: Properties, Synthesis, and Reactivity

This compound, identified by its CAS Number 90347-66-3, is a substituted aromatic ester that has emerged as a significant intermediate in the fields of medicinal chemistry and fine chemical synthesis.[1] Structurally, it is a derivative of methyl benzoate featuring an iodine atom at the meta-position and a methyl group at the para-position relative to the methoxycarbonyl group. This specific arrangement of functional groups, particularly the reactive carbon-iodine bond, makes it an exceptionally valuable precursor for constructing complex molecular architectures.

Its primary importance lies in its role as a key intermediate for the synthesis of advanced pharmaceuticals.[1] Notably, it is a critical component in the manufacturing of Ponatinib (AP24534), a potent multi-targeted tyrosine kinase inhibitor used in cancer therapy.[1] Beyond this specific application, its utility extends to the synthesis of various benzamide derivatives and other bioactive molecules, where the iodo-substituent serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its reactivity profile for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in synthesis. The compound typically appears as a white or light yellow powder or crystalline solid.[3][4] It is stable under recommended storage conditions, which include protection from light in a cool, dry, and well-ventilated area.[5][6][7]

Key Physicochemical Data

A summary of the compound's core properties is presented below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 90347-66-3 | [1][5][8] |

| Molecular Formula | C₉H₉IO₂ | [1][5][8] |

| Molecular Weight | 276.07 g/mol | [1][5][6] |

| Appearance | White or colorless to yellow powder/lump | [3][6] |

| Melting Point | 93-95 °C | [1][5] |

| Boiling Point | 302.9 ± 30.0 °C at 760 mmHg | [1][5][6] |

| Density | 1.666 - 1.7 ± 0.1 g/cm³ | [1][5] |

| Flash Point | 137.0 ± 24.6 °C | [1][5] |

| Refractive Index | 1.588 | [1][5] |

| Vapor Pressure | ~0.00096 mmHg at 25°C | [5] |

| Solubility | Not miscible or difficult to mix with water; Soluble in organic solvents. | [5][6][9] |

| Storage Temperature | 2-8°C, protect from light | [5][6][7] |

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and quality control of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides definitive structural information. A representative spectrum in CDCl₃ (400 MHz) shows the following characteristic peaks:

-

δ 8.47 (d, J=1.7 Hz, 1H): This signal corresponds to the aromatic proton ortho to the ester group and adjacent to the iodine atom. The small coupling constant is characteristic of a meta-coupling.

-

δ 7.90 (dd, J=7.9 Hz, 1.7 Hz, 1H): This signal is from the aromatic proton ortho to the ester group and meta to the iodine. It appears as a doublet of doublets due to ortho and meta couplings.

-

δ 7.29 (d, J=7.9 Hz, 1H): This signal represents the aromatic proton ortho to the methyl group, showing a typical ortho-coupling.

-

δ 3.90 (s, 3H): A sharp singlet corresponding to the three protons of the methyl ester group.

-

δ 2.48 (s, 3H): A sharp singlet corresponding to the three protons of the methyl group on the aromatic ring.[6]

-

-

Other Techniques: Mass spectrometry (GC-MS) and Infrared (IR) spectroscopy are also used for characterization, confirming the molecular weight and the presence of key functional groups (e.g., C=O stretch of the ester).[8]

Synthesis Protocol: Fischer Esterification of 3-Iodo-4-methylbenzoic Acid

This compound is most commonly synthesized via the Fischer esterification of its corresponding carboxylic acid, 3-iodo-4-methylbenzoic acid.[6] This acid-catalyzed reaction with methanol is efficient and scalable. The precursor, 3-iodo-4-methylbenzoic acid, can be prepared from 3-amino-4-methylbenzoic acid through a Sandmeyer reaction, which involves diazotization followed by displacement with iodide.[10][11][12]

Causality and Experimental Rationale

The Fischer esterification is an equilibrium-controlled process.[13] To achieve a high yield (typically ~98% for this substrate), the equilibrium must be shifted towards the product side.[6] This is achieved by two principal means in this protocol:

-

Use of Excess Reagent: Methanol serves as both the reactant and the solvent, ensuring its concentration is high, which drives the reaction forward according to Le Châtelier's principle.[13]

-

Acid Catalysis: A strong acid, such as concentrated sulfuric acid, is used as a catalyst. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[13]

Detailed Step-by-Step Methodology

Materials and Reagents:

-

3-Iodo-4-methylbenzoic acid (1.0 eq)

-

Methanol (MeOH, sufficient to act as solvent, e.g., ~10 mL per gram of acid)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.3 mL per gram of acid)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-iodo-4-methylbenzoic acid (e.g., 28.0 g, 0.107 mol).[6]

-

Reagent Addition: Add methanol (300 mL) to the flask and cool the mixture to 0 °C in an ice bath.[6]

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (30 mL) to the solution.[6] Note: This addition is exothermic and should be done with caution.

-

Reaction Execution: Remove the ice bath and heat the reaction mixture to 60 °C (or to reflux).[6] Maintain this temperature and allow the reaction to proceed overnight (12-16 hours).[6] The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Solvent Removal: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Remove the bulk of the methanol solvent using a rotary evaporator.[6]

-

Workup - Quenching and Extraction: Carefully pour the concentrated residue into ice water (200 mL).[6] Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 150 mL).[6]

-

Workup - Washing: Combine the organic extracts and wash them sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL) to neutralize any remaining acid, and finally with brine (100 mL) to aid in the removal of water.[6]

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[6]

-

Purification and Validation: The resulting brown oil or solid can be further purified if necessary, for example by recrystallization.[6] The final product, this compound, should be validated by ¹H NMR and its purity assessed (typically >98-99% by GC).[1][3][6]

Synthesis Workflow Diagram

Caption: Fischer Esterification workflow for synthesizing this compound.

Chemical Reactivity and Synthetic Applications

The synthetic versatility of this compound is primarily dictated by the presence of the iodine substituent on the aromatic ring. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it highly susceptible to oxidative addition with transition metal catalysts, particularly palladium. This reactivity is the cornerstone of its application in cross-coupling reactions.[1]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings.[1][2] These reactions are fundamental in modern organic synthesis for the formation of C-C bonds.

-

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to form a biaryl or vinylated arene, respectively. This is one of the most common applications for this building block.

-

Heck Coupling: Reaction with an alkene to form a new substituted alkene, where the aryl group is appended to the double bond.

-

Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and copper(I), to form an aryl-alkyne.

Application in Pharmaceutical Synthesis

As previously mentioned, the most prominent application of this compound is as a key intermediate in the multi-step synthesis of Ponatinib.[1] In this context, it undergoes a sequence of reactions, including cross-coupling, to construct the complex heterocyclic core of the drug molecule. The high purity (≥99.0%) and low moisture content of commercially available this compound are critical for meeting the stringent quality standards required in pharmaceutical manufacturing.[1] It is also used as a reagent in the synthesis of selective discoidin domain receptor 1 (DDR1) inhibitors and other targeted therapies.[5][6]

Reaction Workflow: Suzuki Coupling

Caption: Generalized workflow for a Suzuki cross-coupling reaction using the title compound.

Conclusion

This compound is a high-value chemical intermediate whose importance is firmly established in the synthesis of complex organic molecules. Its well-defined physicochemical properties, straightforward synthesis, and, most critically, the reactivity of its aryl-iodide bond make it an indispensable tool for researchers in medicinal chemistry and drug development. The ability to readily participate in robust and versatile cross-coupling reactions ensures its continued application in the construction of novel therapeutics and other functional materials.

References

- 1. innospk.com [innospk.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 90347-66-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound | 90347-66-3 [m.chemicalbook.com]

- 7. 90347-66-3|this compound|BLD Pharm [bldpharm.com]

- 8. This compound | C9H9IO2 | CID 13614033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Sandmeyer Reaction [organic-chemistry.org]

- 13. personal.tcu.edu [personal.tcu.edu]

An In-depth Technical Guide to the Structure Elucidation of Methyl 3-iodo-4-methylbenzoate

Foreword: The Imperative of Unambiguous Structural Verification

In the landscape of pharmaceutical development and complex organic synthesis, the precise structural characterization of intermediates is not merely a procedural step but the bedrock of scientific integrity and downstream success. A molecule's identity—its unique arrangement of atoms and bonds—dictates its reactivity, physical properties, and, in a medicinal context, its biological activity and safety profile. This guide provides a comprehensive, technically-grounded walkthrough for the definitive structure elucidation of methyl 3-iodo-4-methylbenzoate, a key building block in the synthesis of targeted therapies such as the tyrosine kinase inhibitor, Ponatinib.[1]

This document eschews a rigid, templated approach. Instead, it is structured to mirror the logical workflow of a research scientist, moving from foundational data to nuanced interpretation. We will delve into the "why" behind the "how," explaining the causal links between experimental choices and the clarity of the results. Our objective is to equip researchers, scientists, and drug development professionals with a self-validating framework for the structural verification of this and similar compounds, ensuring the fidelity of their synthetic endeavors.

Foundational Data & Molecular Blueprint

The journey of structure elucidation begins with a foundational understanding of the molecule's basic properties. This compound, with the CAS Number 90347-66-3, is a solid at room temperature.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉IO₂ | PubChem[3] |

| Molecular Weight | 276.07 g/mol | PubChem[3] |

| Appearance | Light yellow to brown solid | ChemicalBook[4] |

| Melting Point | 93-95 °C | Exploring Chemical Sp., et al.[1] |

| Boiling Point | 302.9 ± 30.0 °C at 760 mmHg | Exploring Chemical Sp., et al.[1] |

| Density | ~1.7 g/cm³ | Exploring Chemical Sp., et al.[1] |

The molecular formula, C₉H₉IO₂, immediately provides the elemental composition, which is the first piece of the structural puzzle. This formula will be corroborated by mass spectrometry.

The Spectroscopic Triad: NMR, IR, and Mass Spectrometry

The core of modern structure elucidation lies in the synergistic application of multiple spectroscopic techniques. No single method provides a complete picture; rather, it is the convergence of data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that affords an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. We will examine both ¹H and ¹³C NMR data to construct a detailed map of the molecule.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons in each environment (integration).

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Data Interpretation and Structural Correlation

The ¹H NMR spectrum of this compound exhibits a set of distinct signals that directly correspond to its structure. The expected and reported signals are detailed in Table 2.[4]

Table 2: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 8.47 | Doublet (d) | 1H | H-2 | Deshielded by the adjacent ester and iodine. |

| 7.90 | Doublet of Doublets (dd) | 1H | H-6 | Coupled to H-5 and H-2. |

| 7.29 | Doublet (d) | 1H | H-5 | Coupled to H-6. |

| 3.90 | Singlet (s) | 3H | -OCH₃ | Ester methyl group. |

| 2.48 | Singlet (s) | 3H | Ar-CH₃ | Aromatic methyl group. |

The following diagram illustrates the correlation between the ¹H NMR signals and the molecular structure.

Caption: Correlation of ¹H NMR signals with protons in this compound.

While ¹H NMR maps the proton environments, ¹³C NMR spectroscopy provides a direct view of the carbon skeleton. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each unique carbon atom gives rise to a distinct peak.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Data Processing: Process the data and reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

Predicted ¹³C NMR Data and Interpretation

While a publicly available, explicitly assigned ¹³C NMR spectrum for this compound is not readily found in the searched literature, we can predict the chemical shifts with high accuracy based on established substituent effects on benzene rings. The predicted chemical shifts are presented in Table 3.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166 | C=O | Typical chemical shift for an ester carbonyl carbon. |

| ~145 | C-4 | Aromatic carbon attached to the methyl group. |

| ~141 | C-2 | Aromatic carbon deshielded by the ester and iodine. |

| ~132 | C-1 | Aromatic carbon attached to the ester group. |

| ~130 | C-6 | Aromatic methine carbon. |

| ~128 | C-5 | Aromatic methine carbon. |

| ~95 | C-3 | Aromatic carbon directly attached to iodine (heavy atom effect). |

| ~52 | -OCH₃ | Ester methyl carbon. |

| ~23 | Ar-CH₃ | Aromatic methyl carbon. |

The presence of nine distinct carbon signals in the predicted spectrum would be consistent with the molecular formula C₉H₉IO₂ and the proposed structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibrations of its bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a thin film from a solution evaporated on a salt plate.

-

Instrumentation: Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Interpretation of the IR Spectrum

The IR spectrum of this compound will be dominated by absorptions characteristic of an aromatic ester. Key expected absorption bands are summarized in Table 4.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2960-2850 | C-H stretch | Methyl C-H |

| ~1720 | C=O stretch | Ester carbonyl (strong) |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1250, ~1100 | C-O stretch | Ester C-O |

The most diagnostic peak in the IR spectrum is the strong absorption around 1720 cm⁻¹, which is highly characteristic of the ester carbonyl group.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and can offer structural information through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

Interpretation of the Mass Spectrum

The mass spectrum of this compound will provide two key pieces of information:

-

Molecular Ion Peak (M⁺): A peak at m/z = 276, corresponding to the molecular weight of the compound (C₉H₉IO₂), will confirm the elemental composition.

-

Fragmentation Pattern: Characteristic fragment ions will be observed, arising from the cleavage of the parent molecule. Key expected fragments are shown in Table 5.

Table 5: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment Ion | Loss from Molecular Ion |

| 245 | [M - OCH₃]⁺ | Loss of the methoxy radical |

| 217 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical |

| 118 | [M - I]⁺ | Loss of an iodine atom |

The following diagram illustrates the expected fragmentation pathway.

Caption: Expected major fragmentation pathways for this compound in mass spectrometry.

Synthesis and Isomeric Considerations

A robust structure elucidation not only confirms the identity of the target molecule but also rules out the presence of potential impurities, particularly isomers that may form during synthesis.

Synthesis via Fischer Esterification

This compound is typically synthesized by the Fischer esterification of its corresponding carboxylic acid, 3-iodo-4-methylbenzoic acid, with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask, dissolve 3-iodo-4-methylbenzoic acid in an excess of methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid.

-

Reflux: Heat the reaction mixture to reflux for several hours.

-

Workup: After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Differentiation from a Key Isomer: Methyl 4-iodo-3-methylbenzoate

A potential isomeric impurity in the synthesis is methyl 4-iodo-3-methylbenzoate (CAS 5471-81-8). While having the same molecular formula and weight, its distinct substitution pattern leads to a different set of spectroscopic data, particularly in the NMR spectra.

Spectroscopic Comparison:

The key to distinguishing between these two isomers lies in the ¹H NMR spectrum, specifically the splitting patterns of the aromatic protons.

-

This compound: As discussed, the aromatic region shows three distinct signals: a doublet, a doublet of doublets, and another doublet.

-

Methyl 4-iodo-3-methylbenzoate (Predicted): This isomer would exhibit a different pattern. The proton at C-2 would be a doublet, the proton at C-5 would be a doublet of doublets, and the proton at C-6 would be a doublet. The coupling constants would also differ due to the different spatial relationships between the protons.

A careful analysis of the coupling patterns and chemical shifts in the ¹H NMR spectrum provides an unambiguous method to differentiate between these two isomers, ensuring the purity and correct structural assignment of the desired product.

Conclusion: A Self-Validating Approach to Structural Integrity

The structure elucidation of this compound, when approached systematically, is a clear and self-validating process. By integrating the data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, a comprehensive and unambiguous structural assignment can be achieved. Each technique provides a unique piece of the puzzle, and their collective agreement provides a high degree of confidence in the final structure. This multi-faceted approach, grounded in the principles of spectroscopic interpretation and a consideration of potential synthetic byproducts, is essential for maintaining the highest standards of scientific rigor in research and development.

References

An In-depth Technical Guide to CAS 90347-66-3 and its Relevance in Pharmaceutical Research

A Senior Application Scientist's Synthesis of Core Chemical Properties and a Pivotal Anticancer Agent

For researchers, scientists, and professionals in drug development, precision in chemical identification is paramount. The Chemical Abstracts Service (CAS) number 90347-66-3 is officially assigned to the compound Methyl 3-iodo-4-methylbenzoate . This organic molecule serves as a valuable intermediate in the synthesis of more complex chemical structures. However, in the context of pharmaceutical research, particularly oncology, it is crucial to distinguish this reagent from the well-known chemotherapeutic agent, Vinorelbine , which is sometimes mistakenly associated with this CAS number. This guide will first provide a detailed overview of the physical and chemical properties of this compound. Subsequently, it will delve into a comprehensive exploration of Vinorelbine, a vital tool in cancer therapy, to address the likely interests of a drug development audience.

Part 1: Core Profile of CAS 90347-66-3: this compound

This compound is a substituted aromatic compound. Its structure, featuring an iodine atom and a methyl group on the benzene ring, makes it a versatile reagent in organic synthesis, particularly in cross-coupling reactions to form new carbon-carbon bonds. Such intermediates are foundational in the construction of complex active pharmaceutical ingredients (APIs).[1][2]

Physical and Chemical Properties

The known properties of this compound are summarized below. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 90347-66-3 | [1][3][4][5][6][7][][9][10][11][12][13][14][15][16][17][18] |

| Molecular Formula | C9H9IO2 | [13][15][17] |

| Molecular Weight | 276.07 g/mol | [4][6][10][13] |

| IUPAC Name | This compound | [12][17] |

| Synonyms | 3-Iodo-4-methylbenzoic Acid Methyl Ester, 3-Iodo-p-toluic Acid Methyl Ester, Methyl 3-iodo-p-toluate | [10] |

| Physical Form | Solid, Semi-solid, or liquid | |

| Solubility | Not miscible or difficult to mix with water. | [5][11][19] |

| Storage | Keep in a dark place, sealed in dry, at 2-8°C. | [14][16] |

Safety and Handling

This compound is classified as a hazardous substance.[9] It is known to cause skin and serious eye irritation.[9][11][14][15] When handling this compound, appropriate personal protective equipment, including gloves and safety goggles, should be worn.[9][14] Work should be conducted in a well-ventilated area to avoid inhalation.[14]

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)[11][14][16]

Precautionary Statements: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[16]

Part 2: Vinorelbine: A Key Antineoplastic Agent in Drug Development

While CAS 90347-66-3 identifies a synthetic intermediate, the context of drug development strongly suggests an interest in the anticancer drug Vinorelbine . Vinorelbine is a semi-synthetic vinca alkaloid with significant antitumor activity.[20] It is crucial for researchers to use the correct CAS numbers: 71486-22-1 for Vinorelbine and 125317-39-7 for its tartrate salt form, which is commonly used in pharmaceutical formulations.[21][22][23]

Mechanism of Action: Microtubule Disruption

Vinorelbine's therapeutic effect stems from its ability to interfere with microtubule dynamics, which are essential for cell division.[24] It is considered a spindle poison, inhibiting the polymerization of tubulin into microtubules.[20] This action leads to the arrest of cells in the metaphase stage of mitosis and subsequent apoptosis.[22] Interestingly, studies have suggested that Vinorelbine exhibits a relative selectivity for mitotic microtubules over axonal microtubules, which may contribute to its comparatively lower neurotoxicity than other vinca alkaloids like vincristine.[25]

Caption: Mechanism of action of Vinorelbine in cancer cells.

Physicochemical Properties of Vinorelbine Tartrate

The tartrate salt of Vinorelbine is the form used in clinical practice. Its properties are well-documented and critical for formulation and administration.

| Property | Value | Source |

| CAS Number | 125317-39-7 | [21][22][23] |

| Molecular Formula | C45H54N4O8 • 2C4H6O6 | [21] |

| Molecular Weight | 1079.1 g/mol | [21][22][23] |

| Appearance | White to yellow or light brown amorphous powder | |

| Solubility | Water: >1000 mg/mL; DMSO: ~46 mg/mL | [20][21] |

| Storage (unopened vials) | Refrigerate at 2° to 8°C (36° to 46°F), protect from light. | [25] |

Stability and Formulation Considerations

The stability of Vinorelbine solutions is a critical parameter in clinical settings to ensure patient safety and therapeutic efficacy.

-

Unopened Vials: Unopened vials of Vinorelbine are stable until the expiration date when refrigerated and protected from light.[25] They can be kept at room temperature (up to 25°C) for a maximum of 72 hours.[20][25] Freezing should be avoided.[25]

-

Diluted Solutions: Once diluted, Vinorelbine's stability depends on the diluent and storage conditions.

-

In 5% Dextrose Injection or 0.9% Sodium Chloride Injection, at concentrations of 0.5 mg/mL or 2 mg/mL, it is stable for at least 120 hours (5 days) at room temperature under fluorescent lighting.[26][27]

-

Diluted solutions in polyvinyl chloride (PVC) bags or polypropylene syringes are generally stable for up to 24 hours at room temperature.[25][28]

-

Some studies have shown that diluted solutions can be stable for longer periods (up to 28 days) when refrigerated.[29]

-

Experimental Protocol: Stability Testing of Diluted Vinorelbine Solution

This protocol outlines a typical High-Performance Liquid Chromatography (HPLC) method for assessing the stability of a diluted Vinorelbine solution.

Objective: To determine the chemical stability of Vinorelbine tartrate diluted in 0.9% Sodium Chloride Injection over a 24-hour period at room temperature.

Materials:

-

Vinorelbine tartrate injection vial (10 mg/mL)

-

0.9% Sodium Chloride Injection, USP

-

Polyvinyl chloride (PVC) intravenous bags

-

Class A volumetric flasks and pipettes

-

HPLC system with a UV detector

-

C18 HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphate buffer (pH adjusted)

-

0.45 µm syringe filters

Methodology:

-

Preparation of Diluted Vinorelbine Solution:

-

Aseptically withdraw the required volume of Vinorelbine tartrate injection from the vial.

-

Dilute with 0.9% Sodium Chloride Injection in a PVC bag to a final concentration of 1.0 mg/mL.

-

Prepare three independent bags for replicate analysis.

-

Store the bags at room temperature (23-25°C) under normal laboratory lighting.

-

-

Sample Collection and Preparation:

-

Immediately after preparation (Time 0), and at subsequent time points (e.g., 4, 8, 12, and 24 hours), withdraw a 1 mL aliquot from each bag.

-

Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

-

Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

HPLC Analysis:

-

Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of phosphate buffer, methanol, and acetonitrile.

-

Flow Rate: Set a constant flow rate (e.g., 1.0 mL/min).

-

Column Temperature: Maintain a constant column temperature (e.g., 30°C).

-

Detection: Monitor the eluent at a specific UV wavelength (e.g., 269 nm).[21]

-

Injection Volume: Inject a fixed volume (e.g., 20 µL) of the prepared sample.

-

-

Data Analysis:

-

Quantify the peak area of the Vinorelbine peak at each time point.

-

Calculate the concentration of Vinorelbine at each time point relative to the initial (Time 0) concentration.

-

Stability is typically defined as retaining at least 90% of the initial concentration.

-

Visually inspect the solutions at each time point for any precipitation, color change, or haziness.[26][27]

-

Caption: Workflow for HPLC-based stability testing of Vinorelbine.

Conclusion

In the landscape of pharmaceutical research and development, precise identification of chemical entities is fundamental. CAS 90347-66-3 is assigned to this compound, a useful synthetic intermediate. However, for professionals in oncology drug development, the likely subject of interest is the potent antimitotic agent Vinorelbine (CAS 71486-22-1) and its tartrate salt (CAS 125317-39-7). A thorough understanding of Vinorelbine's mechanism of action, physicochemical properties, and stability is essential for its effective and safe application in cancer therapy. This guide provides a clear delineation between these two compounds, offering detailed technical information on both to serve the needs of the scientific community.

References

- 1. actizapharma.in [actizapharma.in]

- 2. scribd.com [scribd.com]

- 3. 90347-66-3(this compound) | Kuujia.com [kuujia.com]

- 4. Cas Landing [thermofisher.com]

- 5. This compound | 90347-66-3 [m.chemicalbook.com]

- 6. AB206887 | CAS 90347-66-3 – abcr Gute Chemie [abcr.com]

- 7. usbio.net [usbio.net]

- 9. fishersci.com [fishersci.com]

- 10. This compound | C9H9IO2 | CID 13614033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound, 98% | Fisher Scientific [fishersci.ca]

- 12. jk-sci.com [jk-sci.com]

- 13. 90347-66-3 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 14. chemscene.com [chemscene.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. 90347-66-3|this compound|BLD Pharm [bldpharm.com]

- 17. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 18. 90347-66-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 19. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 20. Vinorelbine | C45H54N4O8 | CID 5311497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. Vinorelbine Tartrate | C53H66N4O20 | CID 11607738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. abmole.com [abmole.com]

- 24. selleckchem.com [selleckchem.com]

- 25. globalrph.com [globalrph.com]

- 26. Five-day Stability of Vinorelbine in 5% Dextrose Injection and in 0.9% Sodium Chloride Injection at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. drugs.com [drugs.com]

- 29. Physicochemical stability of Vinorelbine Accord in punctured original vials and after dilution with 0.9% sodium chloride or 5% glucose solution - GaBIJ [gabi-journal.net]

A Comprehensive Technical Guide to the Synthesis of Methyl 3-iodo-4-methylbenzoate

Introduction

Methyl 3-iodo-4-methylbenzoate is a valuable substituted aromatic compound, frequently utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials with novel electronic properties.[1] Its structure, featuring an iodine atom, a methyl group, and a methyl ester on a benzene ring, provides multiple points for synthetic modification. The iodine atom, in particular, is a versatile functional group that can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Sonogashira coupling. This guide provides an in-depth exploration of the primary synthetic pathways to this important molecule, offering field-proven insights into experimental causality and protocol validation for researchers and professionals in drug development and chemical synthesis.

Two principal synthetic strategies are discussed herein: a classical, multi-step approach commencing with a Sandmeyer reaction, and a more direct, though potentially less selective, electrophilic iodination route. Each pathway is presented with detailed, step-by-step protocols, mechanistic considerations, and a comparative analysis to aid in the selection of the most appropriate method for a given research objective.

Pathway 1: The Sandmeyer Reaction Approach - A Regioselective Synthesis

The Sandmeyer reaction provides a reliable and highly regioselective method for the introduction of an iodine atom onto an aromatic ring via a diazonium salt intermediate.[2][3] This pathway is often the preferred method when unambiguous positioning of the iodo-substituent is critical. The overall synthesis begins with the commercially available 3-methyl-4-nitrobenzoic acid and proceeds through three key stages: reduction of the nitro group, diazotization followed by iodination, and finally, esterification.

Caption: Overall workflow for the synthesis of this compound via the Sandmeyer reaction pathway.

Step 1: Synthesis of 3-Amino-4-methylbenzoic Acid

The initial step involves the reduction of the nitro group of 3-methyl-4-nitrobenzoic acid to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation, typically affording high yields of the desired product.

Experimental Protocol:

-

Reaction Setup: To a 250 mL round-bottom flask, add 3-methyl-4-nitrobenzoic acid (10.0 g, 55.2 mmol) and methanol (150 mL).

-

Catalyst Addition: Carefully add 10% palladium on carbon (0.5 g, ~5 mol%) to the suspension.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (balloon pressure is typically sufficient for lab scale). Repeat this process three times.

-

Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 3-amino-4-methylbenzoic acid as a solid, which is often of sufficient purity for the next step.[4]

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 3-Methyl-4-nitrobenzoic Acid | 181.15 | 10.0 g | 55.2 |

| Methanol | 32.04 | 150 mL | - |

| 10% Palladium on Carbon | - | 0.5 g | - |

Step 2: Synthesis of 3-Iodo-4-methylbenzoic Acid via Sandmeyer Reaction

This crucial step involves the conversion of the amino group to a diazonium salt, which is then displaced by iodide. The reaction must be carried out at low temperatures to ensure the stability of the diazonium intermediate.

Experimental Protocol:

-

Diazotization: In a 500 mL beaker, suspend 3-amino-4-methylbenzoic acid (8.3 g, 54.9 mmol) in a mixture of water (100 mL) and concentrated hydrochloric acid (25 mL). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO2) (4.1 g, 59.4 mmol) in water (20 mL) dropwise to the cooled suspension. Maintain the temperature below 5 °C throughout the addition. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.

-

Iodination: In a separate beaker, dissolve potassium iodide (KI) (13.7 g, 82.5 mmol) in water (50 mL). Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (N2 gas) will be observed.

-

Reaction Completion: Allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

Work-up: Cool the reaction mixture to room temperature. Add a small amount of saturated sodium thiosulfate solution to quench any excess iodine (the dark color will fade).

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then recrystallize from an appropriate solvent (e.g., aqueous ethanol) to afford pure 3-iodo-4-methylbenzoic acid.[2][5]

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 3-Amino-4-methylbenzoic Acid | 151.16 | 8.3 g | 54.9 |

| Concentrated HCl | 36.46 | 25 mL | - |

| Sodium Nitrite | 69.00 | 4.1 g | 59.4 |

| Potassium Iodide | 166.00 | 13.7 g | 82.5 |

Step 3: Synthesis of this compound (Esterification)

The final step is the esterification of the carboxylic acid. The Fischer esterification, using an excess of methanol as both solvent and reagent with a catalytic amount of strong acid, is a straightforward and cost-effective method.[6][7] An alternative is the use of thionyl chloride in methanol, which proceeds via an acid chloride intermediate and can be faster.[8]

Experimental Protocol (Fischer Esterification):

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-iodo-4-methylbenzoic acid (10.0 g, 38.2 mmol) in methanol (150 mL).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (2 mL) dropwise to the solution.

-

Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude this compound. The product can be further purified by column chromatography or recrystallization if necessary.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 3-Iodo-4-methylbenzoic Acid | 262.04 | 10.0 g | 38.2 |

| Methanol | 32.04 | 150 mL | - |

| Concentrated H2SO4 | 98.08 | 2 mL | - |

Pathway 2: Direct Electrophilic Iodination

A more atom-economical approach to the target molecule is the direct electrophilic iodination of 4-methylbenzoic acid (p-toluic acid). This method avoids the multiple steps of the Sandmeyer route but presents a significant challenge in controlling the regioselectivity of the iodination. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. Fortunately, the 3-position is ortho to the methyl group and meta to the carboxylic acid, making it a favored site for substitution. However, side products, particularly the 2-iodo and 3,5-diiodo isomers, can also be formed.

The use of an oxidizing agent is necessary to generate a more potent electrophilic iodine species ("I+"). A common and effective system for this is a combination of molecular iodine and periodic acid.[9][10]

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4 - Google Patents [patents.google.com]

- 4. 4-Amino-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. jps.usm.my [jps.usm.my]

- 6. academicpublishers.org [academicpublishers.org]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Methyl 3-iodo-p-toluate: From Discovery to Application in Modern Drug Development

Abstract

Methyl 3-iodo-p-toluate, a seemingly unassuming aromatic ester, holds a significant position in the landscape of modern medicinal chemistry. Its strategic substitution pattern makes it a highly valuable building block, particularly in the synthesis of targeted kinase inhibitors for oncology. This technical guide provides a comprehensive overview of Methyl 3-iodo-p-toluate, from its chemical principles and synthesis to its critical applications in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this pivotal intermediate.

Introduction: The Strategic Importance of Methyl 3-iodo-p-toluate

Methyl 3-iodo-p-toluate (CAS No. 90347-66-3) is a halogenated aromatic ester with the molecular formula C₉H₉IO₂.[1][2] At first glance, it is a simple derivative of p-toluic acid. However, the true value of this molecule lies in the specific arrangement of its functional groups: a methyl group, an ester, and an iodine atom on the benzene ring. This trifecta of functionalities provides a versatile platform for complex organic synthesis.

The iodine atom, in particular, serves as a crucial "handle" for introducing further molecular complexity through various cross-coupling reactions, such as the Suzuki and Sonogashira couplings.[3] This reactivity is paramount in the construction of the intricate molecular architectures required for potent and selective kinase inhibitors. The methyl and ester groups also play important roles in modulating the electronic properties of the ring and providing points for further derivatization.

Its most notable application is as a key intermediate in the synthesis of Ponatinib, a potent multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][3] Beyond Ponatinib, Methyl 3-iodo-p-toluate is also utilized in the development of other kinase inhibitors, including those targeting Discoidin Domain Receptor 1 (DDR1) and other Bcr-Abl inhibitors.[4][5]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of Methyl 3-iodo-p-toluate is essential for its safe handling, storage, and application in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 90347-66-3 | [1][2] |

| Molecular Formula | C₉H₉IO₂ | [1][2] |

| Molecular Weight | 276.07 g/mol | [1] |

| Appearance | White or light yellow powder/lump to clear liquid | [1] |

| Melting Point | 93-95 °C | [1] |

| Boiling Point | 302.9 ± 30.0 °C at 760 mmHg | [1] |

| Density | 1.7 ± 0.1 g/cm³ | [1] |

| Flash Point | 137.0 ± 24.6 °C | [1] |

| Solubility | Not miscible or difficult to mix with water |

Synthesis of Methyl 3-iodo-p-toluate: A Validated Protocol

Synthetic Strategy Overview

The overall synthetic strategy is depicted below. The key is the strategic introduction of the iodo group via a diazonium salt intermediate, which allows for precise control of its position on the aromatic ring.

References

- 1. innospk.com [innospk.com]

- 2. Methyl 3-iodo-4-methylbenzoate | C9H9IO2 | CID 13614033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4 - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of Methyl 3-iodo-4-methylbenzoate

<

Introduction

Methyl 3-iodo-4-methylbenzoate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1][2] Its molecular structure, featuring a substituted benzene ring, presents a rich landscape for spectroscopic analysis. A thorough understanding of its spectroscopic signature is paramount for researchers in confirming its identity, assessing its purity, and understanding its reactivity. This guide provides a detailed interpretation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in fundamental principles and practical insights.

Molecular Structure and Spectroscopic Overview

The structure of this compound (C₉H₉IO₂) dictates the spectroscopic data we expect to observe. The key features are:

-

Aromatic Ring: A 1,2,4-trisubstituted benzene ring.

-

Substituents: An iodine atom, a methyl group, and a methyl ester group.

-

Functional Groups: An ester, an aromatic ring, and a carbon-iodine bond.

Each of these components will give rise to characteristic signals in the various spectroscopic techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, we can gain detailed information about the chemical environment and connectivity of atoms.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol:

A typical protocol for acquiring a ¹H NMR spectrum involves dissolving a small sample (5-10 mg) of this compound in a deuterated solvent, commonly chloroform-d (CDCl₃), and analyzing it in an NMR spectrometer, typically operating at a frequency of 400 MHz or higher.

Data Interpretation:

Based on the structure, we anticipate four distinct signals in the ¹H NMR spectrum.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~8.47 | Doublet (d) | 1H | Aromatic H (H-2) |

| 2 | ~7.90 | Doublet of Doublets (dd) | 1H | Aromatic H (H-6) |

| 3 | ~7.29 | Doublet (d) | 1H | Aromatic H (H-5) |

| 4 | ~3.90 | Singlet (s) | 3H | Methoxy (-OCH₃) |

| 5 | ~2.48 | Singlet (s) | 3H | Methyl (-CH₃) |

Table 1: Predicted ¹H NMR Data for this compound.[1]

Causality Behind Assignments:

-

Aromatic Protons (H-2, H-6, H-5): These protons resonate in the downfield region (typically 6.5-8.0 ppm) due to the ring current effect of the aromatic system.[3][4]

-

H-2: This proton is ortho to the electron-withdrawing ester group and will be the most deshielded, appearing furthest downfield. It appears as a doublet due to coupling with H-6.

-

H-6: This proton is meta to the ester group and ortho to the iodine. It will be deshielded by both and will appear as a doublet of doublets due to coupling with both H-2 and H-5.

-

H-5: This proton is ortho to the electron-donating methyl group and will be the most shielded of the aromatic protons, appearing furthest upfield. It appears as a doublet due to coupling with H-6. The influence of substituents on the chemical shifts of aromatic protons is a well-established principle.[5][6]

-

-

Methoxy Protons (-OCH₃): The protons of the methyl ester group are deshielded by the adjacent oxygen atom and typically appear as a singlet around 3.9 ppm.

-

Methyl Protons (-CH₃): The protons of the methyl group attached to the aromatic ring are in a relatively shielded environment and appear as a singlet around 2.5 ppm.

Visualization of Spin-Spin Coupling:

Caption: ¹H-¹H coupling in the aromatic region.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Experimental Protocol:

The sample preparation is the same as for ¹H NMR. A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Data Interpretation:

We expect to see nine distinct signals in the proton-decoupled ¹³C NMR spectrum.

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~165 | Carbonyl (C=O) |

| 2 | ~144 | Aromatic C (C-4) |

| 3 | ~141 | Aromatic C (C-2) |

| 4 | ~132 | Aromatic C (C-1) |

| 5 | ~130 | Aromatic C (C-6) |

| 6 | ~128 | Aromatic C (C-5) |

| 7 | ~99 | Aromatic C (C-3) |

| 8 | ~52 | Methoxy (-OCH₃) |

| 9 | ~23 | Methyl (-CH₃) |

Table 2: Predicted ¹³C NMR Data for this compound.

Causality Behind Assignments:

-

Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and appears significantly downfield.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents.[7][8][9]

-

C-4 and C-1: These are quaternary carbons attached to the methyl and ester groups, respectively.

-

C-2, C-6, and C-5: These are protonated aromatic carbons, and their shifts are influenced by the deshielding and shielding effects of the substituents.

-

C-3: The carbon atom directly bonded to the heavy iodine atom experiences a significant upfield shift due to the "heavy atom effect".[10]

-

-

Aliphatic Carbons: The methoxy and methyl carbons appear in the upfield region of the spectrum, consistent with sp³ hybridized carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

The sample can be analyzed as a solid (e.g., in a KBr pellet) or dissolved in a suitable solvent (e.g., CCl₄).

Data Interpretation:

The IR spectrum of this compound will be dominated by absorptions from the ester and aromatic functionalities.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Assignment |

| ~3100-3000 | Medium | C-H stretch | Aromatic C-H |

| ~2950 | Medium | C-H stretch | Aliphatic C-H (in -CH₃ and -OCH₃) |

| ~1725 | Strong | C=O stretch | Ester carbonyl[11][12] |

| ~1600, ~1450 | Medium-Weak | C=C stretch | Aromatic ring |

| ~1300-1100 | Strong | C-O stretch | Ester C-O[11] |

| ~850-800 | Strong | C-H bend | Out-of-plane bending for 1,2,4-trisubstituted benzene |

Table 3: Characteristic IR Absorptions for this compound.

Key Insights:

-

The strong absorption around 1725 cm⁻¹ is a definitive indicator of the ester carbonyl group.[13][14][15][16] Conjugation with the aromatic ring slightly lowers this frequency compared to a saturated ester.[17][18]

-

The presence of both aromatic and aliphatic C-H stretching vibrations confirms these structural features.

-

The strong C-O stretching bands are characteristic of the ester functional group.[11]

-

The pattern of C-H out-of-plane bending can provide evidence for the substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol:

A common technique is electron ionization (EI) mass spectrometry, where the sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation.

Data Interpretation:

The mass spectrum will show a molecular ion peak (M⁺) and various fragment ion peaks.

| m/z | Assignment | Plausible Structure of Fragment |

| 276 | [M]⁺ | [C₉H₉IO₂]⁺ |

| 245 | [M - OCH₃]⁺ | [C₈H₆IO]⁺ |

| 149 | [M - I]⁺ | [C₉H₉O₂]⁺ |

| 118 | [M - I - OCH₃]⁺ | [C₈H₆O]⁺ |

| 127 | [I]⁺ | I⁺ |

Table 4: Expected Mass Spectrometry Fragmentation for this compound.

Fragmentation Pathway:

The fragmentation of aromatic esters is often initiated by cleavage of the bonds adjacent to the carbonyl group.[19][20]

Caption: Primary fragmentation pathways in EI-MS.

Key Insights:

-

The molecular ion peak at m/z 276 confirms the molecular weight of the compound.[2][21]

-

The loss of a methoxy radical (•OCH₃, 31 Da) to give a peak at m/z 245 is a characteristic fragmentation of methyl esters.[19]

-

The loss of an iodine radical (•I, 127 Da) to give a peak at m/z 149 is expected due to the relatively weak C-I bond.[22][23]

-

A peak at m/z 127 corresponding to the iodine cation is also highly probable.

Synthesis of Spectroscopic Data

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For this compound:

-

NMR provides the detailed carbon-hydrogen framework, including the substitution pattern on the aromatic ring and the presence of the methyl and methoxy groups.

-

IR confirms the presence of the key ester functional group and the aromatic ring.

-

MS establishes the molecular weight and provides corroborating evidence for the structural components through predictable fragmentation patterns.

Together, these techniques provide a self-validating system for the unequivocal identification and characterization of this compound.

References

- 1. This compound | 90347-66-3 [m.chemicalbook.com]

- 2. innospk.com [innospk.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. m.youtube.com [m.youtube.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.pg.edu.pl [chem.pg.edu.pl]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Infrared Spectrometry [www2.chemistry.msu.edu]

- 16. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. IR Spectrum: Esters [quimicaorganica.org]

- 19. GCMS Section 6.14 [people.whitman.edu]

- 20. scienceready.com.au [scienceready.com.au]

- 21. This compound | C9H9IO2 | CID 13614033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. pubs.aip.org [pubs.aip.org]

- 23. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Topic: Electronic and Steric Effects in Iodinated Aromatic Esters

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Iodinated aromatic esters are pivotal intermediates in modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors. Their utility stems from the unique properties of the iodine substituent, which imparts a delicate balance of electronic and steric effects that profoundly influence molecular reactivity and structure. This guide provides a comprehensive analysis of these effects, offering field-proven insights into the synthesis, characterization, and strategic application of these versatile compounds. We will explore the dual electronic nature of iodine as both an inductively withdrawing and weakly resonance-donating group, quantify its influence using Hammett parameters, and dissect the significant steric implications of its large atomic radius, especially the "ortho effect." Methodologies for their synthesis and characterization are detailed, with a focus on how these fundamental principles guide experimental design and interpretation. Finally, we examine their application in transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery, illustrating how a thorough understanding of steric and electronic factors is critical for developing robust and efficient synthetic routes.

The Fundamental Dichotomy: Understanding Iodine's Influence

The iodine atom, when attached to an aromatic ring, exerts a complex combination of electronic and steric influences that are not always intuitive. Unlike the other halogens, iodine's large size and high polarizability create a unique chemical personality that is essential to grasp for effective molecular design and reaction planning.

Electronic Effects: A Tale of Two Forces

The electronic influence of the iodine substituent is twofold, comprising an inductive effect (-I) and a resonance (or mesomeric) effect (+M).

-

Inductive Effect (-I): Due to its electronegativity, iodine withdraws electron density from the aromatic ring through the sigma bond. This effect deactivates the ring towards electrophilic aromatic substitution and increases the acidity of a benzoic acid substituent.

-

Resonance Effect (+M): The lone pairs on the iodine atom can be delocalized into the aromatic π-system. This effect donates electron density to the ring, primarily at the ortho and para positions. However, due to the poor orbital overlap between the large 5p orbital of iodine and the 2p orbital of carbon, this +M effect is significantly weaker than that of lighter halogens like fluorine and chlorine.

The net result is that iodine is an electron-withdrawing group overall, but it still directs incoming electrophiles to the ortho and para positions. The Hammett equation provides a quantitative measure of these effects on the reactivity of a molecule.[1] Electron-withdrawing groups have positive σ values, while electron-donating groups have negative values.[1]

| Substituent | σ (meta) | σ (para) |

| -I | 0.35 [2][3] | 0.18 [2][3] |

| -Br | 0.39[2] | 0.23[2] |

| -Cl | 0.37[2] | 0.23[2] |

| -F | 0.34 | 0.06 |

| -NO₂ | 0.71[2] | 0.78[2] |

| -CH₃ | -0.07[2] | -0.17[2] |

| Table 1. Hammett substituent constants (σ) for iodine and other common groups. The positive values for iodine confirm its net electron-withdrawing character at both the meta and para positions. |

Steric Effects: The Impact of Size

Iodine is the largest stable halogen, and its significant van der Waals radius imposes considerable steric hindrance. This physical bulk is a critical factor in determining reaction feasibility, rates, and regioselectivity.

-

The Ortho Effect: When an iodine atom is positioned ortho to an ester group, it can cause significant steric repulsion.[4] This forces the ester's carbonyl group to twist out of the plane of the aromatic ring, disrupting π-conjugation between the carbonyl and the ring.[4] This has several consequences:

-

Reaction Accessibility: The sheer size of an iodine atom can block a nearby reaction center from the approach of a reagent, a phenomenon known as steric shielding.[7] This is a crucial consideration in the design of catalysts and in predicting the outcome of reactions such as C-H activation, where the catalyst must be able to access a specific C-H bond.[8] The abstraction of an iodine atom by a radical can be accelerated when bulky ortho groups are present, as this relieves steric strain.[9]

Figure 1. Diagram illustrating the interplay of electronic and steric effects that determine the overall properties and reactivity of an iodinated aromatic ester.

Synthesis of Iodinated Aromatic Esters

The preparation of these compounds typically involves two key transformations: iodination of the aromatic ring and formation of the ester functionality. The order of these steps is a strategic choice dependent on the desired substitution pattern and the nature of other functional groups present.

Iodination Strategies

Direct iodination of aromatic rings requires an electrophilic iodine source ("I⁺"), as molecular iodine (I₂) itself is generally unreactive.[10] This is typically achieved by using I₂ in the presence of an oxidizing agent.

Common Iodination Systems:

-

I₂ with Oxidizing Agents: Nitric acid, hydrogen peroxide, or copper(II) salts can be used to oxidize I₂ to a more potent electrophile.[10]

-

N-Iodosuccinimide (NIS): A mild and convenient source of electrophilic iodine, often activated by a Lewis or Brønsted acid.[11]

-

1,3-Diiodo-5,5-dimethylhydantoin (DIH): Another effective reagent for the iodination of electron-rich aromatic compounds.[11]

-

Deprotometalation-Iodolysis: For rings that are electron-poor or where high regioselectivity is required, a common strategy is to first deprotonate a specific C-H bond with a strong base (e.g., an organolithium reagent) and then quench the resulting aryl anion with I₂.[12]

The regioselectivity of electrophilic iodination is governed by the directing effects of the substituents already on the ring. An ester group is deactivating and meta-directing. Therefore, to synthesize an ortho- or para-iodinated ester, it is often preferable to iodinate a starting material with an activating, ortho,para-directing group (like -OH or -NH₂) and then convert that group into the ester.

Protocol 1: Electrophilic Iodination of Methyl Salicylate

This protocol describes the para-iodination of an activated aromatic ester, where the hydroxyl group directs the incoming electrophile.

Materials:

-

Methyl salicylate

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Trifluoroacetic acid (TFA)

-

Sodium thiosulfate solution (10% w/v)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, TLC plates

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve methyl salicylate (1.0 eq) in anhydrous acetonitrile.

-

Reagent Addition: Add N-Iodosuccinimide (1.1 eq) to the solution.

-

Catalyst Addition: Carefully add trifluoroacetic acid (0.1 eq) to the stirring mixture at room temperature. The acid activates the NIS.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, quench the reaction by adding 10% sodium thiosulfate solution to consume any unreacted iodine (indicated by the disappearance of any yellow/brown color).

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product (Methyl 2-hydroxy-5-iodobenzoate) by column chromatography on silica gel or by recrystallization to yield the final product.

Esterification Methods

If the starting material is an iodinated carboxylic acid or phenol, standard esterification methods can be employed.

-

Fischer Esterification: The reaction of an iodinated benzoic acid with an alcohol under acidic catalysis (e.g., H₂SO₄) is a classic and cost-effective method.

-

Acyl Chloride/Anhydride Method: An iodinated phenol can be readily acylated using an acyl chloride or anhydride in the presence of a base like pyridine or triethylamine.

-

Iodine-Catalyzed Esterification: Interestingly, molecular iodine itself can act as a mild Lewis acid catalyst for the esterification of carboxylic acids with alcohols, offering an alternative under neutral conditions.[13][14]

Characterization and Spectroscopic Signatures

The presence of iodine leaves distinct fingerprints in common spectroscopic analyses, which are essential for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The most telling feature is the "heavy-atom effect." The carbon atom directly bonded to iodine (the ipso-carbon) experiences significant shielding. Its resonance is shifted upfield by as much as 30-40 ppm compared to the corresponding carbon in a non-iodinated analogue.[15] This provides unambiguous evidence for the position of the iodine atom.

-

¹H NMR: The electronic effect of iodine deshields the ortho protons, shifting them downfield. The magnitude of coupling constants can also provide structural information.

Mass Spectrometry (MS)

Iodine has only one stable isotope (¹²⁷I), so iodinated compounds give a clean, monoisotopic molecular ion peak (M⁺). However, a noteworthy phenomenon is the potential for deiodination in the mass spectrometer source, particularly when using electrospray ionization (ESI) with formic acid as a mobile phase additive.[16] This can lead to the observation of a significant [M-I+H]⁺ peak, which can complicate spectral interpretation if not anticipated.[16]

Table 2. Key Spectroscopic Features for an Iodinated Aromatic Ester

| Technique | Feature | Causality |

|---|---|---|

| ¹³C NMR | Strong upfield shift of C-ipso | Heavy-atom effect of iodine.[15] |

| ¹H NMR | Downfield shift of ortho protons | Deshielding from iodine's inductive effect. |

| Mass Spec | Potential for [M-I+H]⁺ peak | In-source deiodination reaction.[16][17] |

| UV-Vis | Hypsochromic shift (ortho-iodo) | Steric hindrance disrupts conjugation.[4] |

Applications in Drug Development: The Cross-Coupling Linchpin

The single most important application of iodinated aromatic esters in drug development is their use as electrophilic partners in transition-metal-catalyzed cross-coupling reactions.[12] The carbon-iodine bond is the weakest among the aryl halides, making it highly susceptible to oxidative addition to a low-valent metal catalyst (typically palladium), which is the rate-limiting step in many catalytic cycles.[18]

This high reactivity allows cross-coupling reactions to proceed under mild conditions, with broad functional group tolerance, making them ideal for the late-stage functionalization of complex drug candidates.[18][19]

Figure 2. Simplified workflow for a Suzuki-Miyaura cross-coupling reaction, a key application for iodinated aromatic esters in synthesizing complex biaryl structures.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for coupling an iodinated aromatic ester with a boronic acid.

Materials:

-

Iodinated aromatic ester (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (Palladium catalyst, 0.03 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1)

-

Reaction vessel suitable for inert atmosphere (e.g., Schlenk tube)

-

Nitrogen or Argon source

Procedure:

-

Vessel Preparation: To a Schlenk tube, add the iodinated aromatic ester (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to remove all oxygen.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Heat the reaction mixture with vigorous stirring. A typical temperature is 80-100 °C.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl iodide is consumed.

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired biaryl compound.

The choice of catalyst, ligand, base, and solvent can be heavily influenced by the steric and electronic nature of the coupling partners. For example, a sterically hindered ortho-iodinated ester may require a bulkier phosphine ligand (e.g., SPhos, XPhos) to facilitate the reductive elimination step and prevent catalyst decomposition.

Conclusion

The iodine substituent on an aromatic ester is far more than a simple placeholder; it is a powerful control element for tuning molecular properties and reactivity. Its electron-withdrawing nature activates the C-I bond for cross-coupling while its steric bulk dictates conformational preferences and reaction accessibility. For researchers in drug discovery, a deep appreciation of this interplay is not merely academic—it is a prerequisite for the rational design of synthetic routes and the efficient construction of complex, biologically active molecules. By mastering these fundamental principles, scientists can fully exploit the synthetic potential of iodinated aromatic esters, transforming them from simple intermediates into strategic linchpins of molecular innovation.

References

- 1. pharmacy180.com [pharmacy180.com]

- 2. web.viu.ca [web.viu.ca]

- 3. global.oup.com [global.oup.com]

- 4. Ortho effect - Wikipedia [en.wikipedia.org]

- 5. iptsalipur.org [iptsalipur.org]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Sterically controlled isodesmic late-stage C-H iodination of arenes - PubMed [pubmed.ncbi.nlm.nih.gov]